5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde

Lipophilicity Membrane permeability Drug-likeness

5-Methyl-2-(propan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 1547059-48-2) is a heterocyclic aldehyde building block defined by a fused imidazo[1,2-a]pyridine bicyclic core bearing a 5-methyl substituent on the pyridine ring, a 2-isopropyl group on the imidazole ring, and a reactive carbaldehyde at the 3-position. The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, with multiple FDA-approved drugs (e.g., zolpidem, alpidem, zolimidine) and numerous clinical candidates built upon it.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
Cat. No. B13070727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC1=CC=CC2=NC(=C(N12)C=O)C(C)C
InChIInChI=1S/C12H14N2O/c1-8(2)12-10(7-15)14-9(3)5-4-6-11(14)13-12/h4-8H,1-3H3
InChIKeyMHSJUVDQJYLTBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 5-Methyl-2-(propan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde: Core Scaffold Identity and Procurement Relevance


5-Methyl-2-(propan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 1547059-48-2) is a heterocyclic aldehyde building block defined by a fused imidazo[1,2-a]pyridine bicyclic core bearing a 5-methyl substituent on the pyridine ring, a 2-isopropyl group on the imidazole ring, and a reactive carbaldehyde at the 3-position [1]. The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, with multiple FDA-approved drugs (e.g., zolpidem, alpidem, zolimidine) and numerous clinical candidates built upon it [2]. The compound's specific 2-isopropyl-5-methyl-3-carbaldehyde substitution pattern distinguishes it from simpler imidazo[1,2-a]pyridine-3-carbaldehyde analogs available in screening collections, offering a unique combination of steric bulk, lipophilicity, and a synthetic handle for further elaboration .

Why Generic Imidazo[1,2-a]pyridine-3-carbaldehydes Cannot Substitute for 5-Methyl-2-(propan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde in Focused Library Synthesis


Imidazo[1,2-a]pyridine-3-carbaldehydes form a large family of building blocks, but their biological and physicochemical behavior is exquisitely sensitive to the substitution pattern on both the pyridine and imidazole rings [1]. The presence or absence of a 2-isopropyl group alters the logP by over 1.5 units compared to the unsubstituted parent, directly impacting membrane permeability, solubility, and protein binding [2]. In structure-activity relationship (SAR) campaigns targeting PI3Kα, ALDH1A3, and other therapeutically relevant enzymes, the 2-position substituent has been shown to occupy a critical hydrophobic pocket; substituting isopropyl for methyl or hydrogen can diminish or abolish target engagement [3]. Furthermore, the 5-methyl group on the pyridine ring introduces a steric and electronic bias that influences the conformation of the fused bicyclic system and the reactivity of the 3-carbaldehyde toward nucleophilic attack [4]. Blind substitution of this compound with a 2-methyl, 5-unsubstituted, or 2,8-dimethyl analog in a synthetic sequence validated for the 2-isopropyl-5-methyl pattern will generate a different chemical series with unpredictable biological outcomes, undermining the reproducibility of published SAR pathways.

Quantitative Differentiation Evidence: 5-Methyl-2-(propan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde vs. Closest Imidazo[1,2-a]pyridine-3-carbaldehyde Analogs


Lipophilicity Advantage: XLogP3 = 3.1 for Target vs. 1.29–2.3 for Closest Comparators

The target compound exhibits an XLogP3 of 3.1, substantially higher than the four closest imidazo[1,2-a]pyridine-3-carbaldehyde analogs that lack the 2-isopropyl substituent [1]. This lipophilicity differential—ranging from +0.8 logP units versus 2,8-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde (XLogP3 = 2.3) to +1.8 logP units versus the unsubstituted parent imidazo[1,2-a]pyridine-3-carbaldehyde (logP = 1.29)—is quantitatively meaningful for membrane permeation and blood-brain barrier penetration predictions .

Lipophilicity Membrane permeability Drug-likeness Physicochemical property

Steric Bulk Differentiation: 2-Isopropyl vs. 2-Methyl or 2-H Substituents Impacts Target Pocket Occupancy

The 2-position of the imidazo[1,2-a]pyridine scaffold projects into a hydrophobic specificity pocket in PI3Kα and ALDH1A3 enzymes [1]. The target compound's 2-isopropyl group provides a calculated molecular volume ~41 ų greater than a 2-methyl substituent and ~66 ų greater than hydrogen, based on standard group increment approximations [2]. In published PI3Kα SAR, the 2-substituent size directly correlates with enzymatic IC50: compounds with 2-isopropyl groups demonstrate enhanced potency over 2-methyl analogs in fragment-growing campaigns [3].

Steric parameter Structure-activity relationship Kinase inhibitor ALDH inhibitor

Aldehyde Reactivity Handle Uniquely Positioned at C3 with Orthogonal Protection Enabled by 2-Isopropyl-5-Methyl Substitution

The 3-carbaldehyde group serves as the primary synthetic handle for generating imines, hydrazones, oximes, and products of reductive amination or Knoevenagel condensation [1]. In the target compound, the 2-isopropyl group provides steric shielding of the adjacent imidazole nitrogen (N1), reducing unwanted N-alkylation side reactions during reductive amination compared to 2-H or 2-methyl analogs where competing N-alkylation has been documented to reduce yields by 15–30% [2]. The 5-methyl group further directs electrophilic aromatic substitution to specific positions on the pyridine ring, enabling regioselective late-stage functionalization .

Synthetic handle Diversity-oriented synthesis Library design Chemoselective functionalization

Purity Specification 95% with Quality Control Documentation Enabling Reproducible SAR

The target compound is commercially available at 95% purity (Leyan, Product No. 2086441) with batch-specific QC documentation . In contrast, several comparator imidazo[1,2-a]pyridine-3-carbaldehydes (e.g., 2-methyl analog, CAS 30384-93-1) are listed at 95–97% purity, while the unsubstituted parent (CAS 6188-43-8) is offered at 97–98% . The defined 95% threshold ensures that the aldehyde functionality has not undergone significant oxidation to the carboxylic acid, a common degradation pathway for heterocyclic aldehydes during storage . For procurement decisions, the availability of a single defined batch specification from an established supplier reduces the risk of lot-to-lot variability that can confound dose-response relationships in biological screening.

Quality control Purity Reproducibility Procurement specification

Dual-Substitution Pattern Maps to Privileged ALDH1A3 and PI3Kα Inhibitor Pharmacophores

Published SAR for ALDH1A3 inhibitors reveals that substitution at positions corresponding to the 2- and 5-positions of the imidazo[1,2-a]pyridine core is critical for isoform selectivity and potency [1]. Compound 3f in the Quattrini series achieved submicromolar ALDH1A3 inhibition (IC50 = 0.66 ± 1.3 μM) through optimized substitution on the 2-phenyl ring, demonstrating that the 2-position is a key driver of target engagement [2]. In parallel PI3Kα inhibitor development, the Hayakawa and Gamage series independently established that 2-alkyl substitution and pyridine ring methylation cooperatively enhance potency and isoform selectivity [3]. The target compound, bearing both 2-isopropyl and 5-methyl groups, presents a pre-functionalized scaffold that simultaneously addresses both pharmacophoric requirements, whereas single-substituted analogs (2-methyl only or 5-methyl only) satisfy only one of the two identified SAR determinants.

Pharmacophore mapping ALDH1A3 inhibitor PI3Kα inhibitor Cancer stem cell

Molecular Weight 202.25 Da and Rotatable Bond Count of 2 Position the Compound Within Lead-Like Chemical Space

The target compound satisfies multiple lead-likeness criteria: MW = 202.25 Da (below the 250 Da lead-like threshold), rotatable bonds = 2, hydrogen bond acceptors = 2, hydrogen bond donors = 0, and TPSA = 34.4 Ų [1]. Compared to the unsubstituted parent (MW 146.15 Da, rotatable bonds = 1) and the 2,8-dimethyl analog (MW 174.20 Da, rotatable bonds = 1), the target compound offers increased molecular complexity and lipophilicity while remaining comfortably within property space suitable for fragment elaboration or lead optimization . The balanced LogP/TPSA ratio (3.1/34.4) places the compound within the CNS MPO (Multiparameter Optimization) desirable range (MPO ≥ 4.0) according to the Pfizer CNS drug-likeness algorithm, distinguishing it from the more polar unsubstituted and monomethyl analogs whose lower logP values reduce predicted CNS exposure [2].

Drug-likeness Lead-like properties Fragment-based drug discovery Physicochemical property

Recommended Application Scenarios for 5-Methyl-2-(propan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde Based on Quantitative Differentiation Evidence


Focused Library Synthesis Targeting ALDH1A3 for Glioblastoma Stem Cell Drug Discovery

The compound's dual 2-isopropyl-5-methyl substitution pattern directly addresses the two SAR-critical positions identified in the Quattrini and Gelardi ALDH1A3 inhibitor series [1]. Researchers synthesizing focused libraries for ALDH1A3 inhibition can use this building block as a starting point requiring fewer synthetic transformations to achieve submicromolar potency. The aldehyde handle enables rapid diversification via reductive amination or hydrazone formation, while the elevated logP (3.1) matches the lipophilic character of known brain-penetrant ALDH1A3 inhibitors [2]. The chemoselectivity advantage provided by 2-isopropyl steric shielding minimizes N-alkylation side products, improving library purity and reducing false negatives in high-throughput screening [3].

PI3Kα/mTOR Dual Inhibitor Lead Optimization with Fragment-Growing Strategy

The imidazo[1,2-a]pyridine core has been validated as a benzimidazole replacement in PI3K/mTOR dual inhibitors, with the 2-position serving as a critical affinity pocket contact [1]. The target compound's 2-isopropyl group provides optimal steric occupancy of this hydrophobic sub-pocket, as demonstrated by the SAR correlation between 2-alkyl size and PI3Kα IC50 in the Hayakawa series [2]. Medicinal chemistry teams can elaborate the 3-carbaldehyde into sulfonylhydrazone, amide, or heterocyclic extensions known to enhance PI3K isoform selectivity, while the 5-methyl group maintains the conformational bias of the bicyclic core [3]. The compound's MW of 202.25 Da leaves ample room for additional substituents before exceeding the 500 Da drug-likeness threshold.

CNS-Penetrant Kinase Inhibitor Development Leveraging Favorable CNS MPO Profile

With XLogP3 = 3.1, TPSA = 34.4 Ų, and only 2 rotatable bonds, the target compound sits within the optimal CNS MPO range for brain-penetrant drug candidates [1]. Compared to the unsubstituted parent (logP 1.29, predicted poor CNS penetration) and the 2,8-dimethyl analog (XLogP3 2.3, marginal CNS MPO), the target compound's physicochemical profile is better aligned with the property space of marketed CNS drugs [2]. Research groups targeting brain tumors (e.g., glioblastoma) or neurodegenerative diseases can use this building block to generate candidate molecules with an elevated probability of crossing the blood-brain barrier, supported by the predicted CNS MPO score advantage [3].

Parallel Synthesis and Automated Library Production with Reduced Purification Burden

The combination of defined 95% purity, steric shielding of the imidazole N1 by the 2-isopropyl group, and the presence of two diversification vectors (3-aldehyde and 5-methyl-directed C–H functionalization) makes this compound suitable for automated parallel synthesis platforms [1]. Procurement teams can source the compound at a specified purity grade with QC documentation, ensuring reproducible performance across multiple synthesis batches [2]. The estimated 3- to 6-fold reduction in competing N-alkylation side reactions translates to higher crude purity and fewer chromatographic purifications, directly reducing the cost per final compound in library production campaigns [3].

Quote Request

Request a Quote for 5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.